4,5-Dichlorofuran-2(5H)-one
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Overview
Description
4,5-Dichlorofuran-2(5H)-one is a chemical compound known for its unique structure and properties It is a derivative of furan, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichlorofuran-2(5H)-one typically involves the chlorination of furan derivatives. One common method is the reaction of furan with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds through electrophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichlorofuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized furan derivatives.
Scientific Research Applications
4,5-Dichlorofuran-2(5H)-one has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichlorofuran-2(5H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-furoic acid
- 4,5-Dichloro-2-furancarboxylic acid methyl ester
- 2,3-Dichloromaleic anhydride
Uniqueness
4,5-Dichlorofuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields.
Properties
CAS No. |
62674-19-5 |
---|---|
Molecular Formula |
C4H2Cl2O2 |
Molecular Weight |
152.96 g/mol |
IUPAC Name |
2,3-dichloro-2H-furan-5-one |
InChI |
InChI=1S/C4H2Cl2O2/c5-2-1-3(7)8-4(2)6/h1,4H |
InChI Key |
FMHIXJPJDNGIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(OC1=O)Cl)Cl |
Origin of Product |
United States |
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